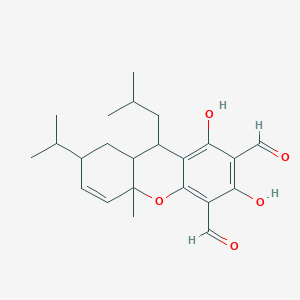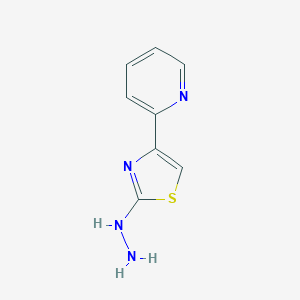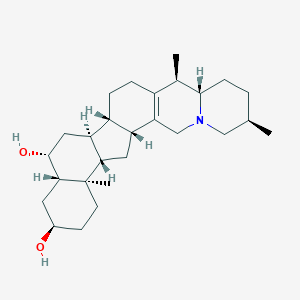
Inhibidor de JNK II, Control Negativo
Descripción general
Descripción
The JNK Inhibitor II, Negative Control, also referenced under CAS 54642-23-8, controls the biological activity of JNK . This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications .
Molecular Structure Analysis
The molecular formula of JNK Inhibitor II, Negative Control is C15H10N2O . It contains a total of 31 bonds; 21 non-H bonds, 17 multiple bonds, 1 double bond, 16 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 2 nine-membered rings, 2 ten-membered rings, and 1 eleven-membered ring .Chemical Reactions Analysis
The JNKs are members of mitogen-activated protein kinases (MAPK) which regulate many physiological processes including inflammatory responses, macrophages, cell proliferation, differentiation, survival, and death . The activation of JNK required dual phosphorylation at its Try and Thr residues, which is mediated by MKK4 and MKK7 .Physical And Chemical Properties Analysis
The JNK Inhibitor II, Negative Control is a solid substance . It is yellow in color and has a molecular weight of 234.25 .Aplicaciones Científicas De Investigación
1. Control de la Actividad Biológica de JNK El Inhibidor de JNK II, Control Negativo, también referenciado bajo CAS 54642-23-8, controla la actividad biológica de JNK . Esta pequeña molécula/inhibidor se utiliza principalmente para aplicaciones de Fosforilación & Desfosforilación .
Objetivo para la Terapia Anticancerígena
La señalización de JNK ha sido identificada como un objetivo para la terapia anticancerígena . La activación continua de JNKs tiene un papel en el desarrollo y la progresión del cáncer . Por lo tanto, JNKs representan objetivos oncogénicos atractivos para la terapia del cáncer utilizando inhibidores de cinasas de pequeñas moléculas .
3. Papel en Diferentes Tipos de Cánceres Los estudios demostraron que las dos proteínas principales de JNK, JNK1 y JNK2, tienen funciones opuestas en diferentes tipos de cánceres . Esto necesita más especificación en el diseño de los inhibidores de JNK .
4. Desarrollo de Inhibidores Específicos de Sustrato o Isoforma Se podría diseñar un inhibidor de JNK altamente específico a través del desarrollo de inhibidores específicos de sustrato o isoforma, incluidos los inhibidores de pequeñas moléculas y los inhibidores celulares permeables a los péptidos . Su aplicación clínica puede representar un enfoque terapéutico innovador para el tratamiento de enfermedades asociadas a JNK como la diabetes, la enfermedad de Parkinson .
5. Supresión del Crecimiento Tumoral en Cáncer de Mama Triple Negativo Un inhibidor de JNK covalente, JNK-IN-8, suprime el crecimiento tumoral en el cáncer de mama triple negativo al activar la biogénesis lisosómica y la autofagia mediada por TFEB y TFE3
Mecanismo De Acción
Target of Action
The primary target of the JNK Inhibitor II, Negative Control is the c-Jun N-terminal kinases (JNKs), which are members of the mitogen-activated protein kinase (MAPK) family . JNKs regulate many physiological processes including inflammatory responses, cell proliferation, differentiation, survival, and death . The JNK family consists of three genes: JNK1, JNK2, and JNK3 . JNK1 and JNK2 are commonly expressed in many organs, while JNK3 is mainly expressed in cardiac smooth muscle, testis, and brain .
Mode of Action
The JNK Inhibitor II, Negative Control, also known as N¹-Methyl-1,9-pyrazoloanthrone, controls the biological activity of JNK . It inhibits JNK2 and JNK3 only at much higher concentrations (IC 50 = 18 µM and 24 µM, respectively) compared to SP600125 (IC 50 = 40 nM and 90 nM, respectively) . This inhibitor is primarily used for Phosphorylation & Dephosphorylation applications .
Biochemical Pathways
The activation of JNK requires dual phosphorylation at its Try and Thr residues, which is mediated by MKK4 and MKK7 . JNK pathway activation occurs in response to different stimuli during exposure of cell to biotic or abiotic stress like inflammation, oxidative stress, infection, osmotic stress, DNA damage or cytoskeletal changes . Different pathways are activated downstream of receptors such as transforming growth factor-β (TGF-β), G-protein coupled receptors (GPCRs), tumor necrosis factor (TNF) receptors, Wnt receptors, and Toll receptor complex . Also, JNK activation has been reported in response to endoplasmic reticulum stress (ER stress) .
Result of Action
The JNK Inhibitor II, Negative Control exhibits lower activity against JNK isoforms . It is a useful negative control for JNK Inhibitor II (SP600125) Jnk inhibitors have been shown to regulate many physiological processes, including inflammatory responses, cell proliferation, differentiation, survival, and death .
Action Environment
The action, efficacy, and stability of JNK Inhibitor II, Negative Control can be influenced by various environmental factors. For instance, JNK pathway activation occurs in response to different stimuli during exposure of cell to biotic or abiotic stress like inflammation, oxidative stress, infection, osmotic stress, DNA damage or cytoskeletal changes . Understanding these environmental influences is crucial for optimizing the use of this compound in research and potential therapeutic applications.
Safety and Hazards
Direcciones Futuras
The continuous activation of JNKs has a role in cancer development and progression . Therefore, JNKs represent attractive oncogenic targets for cancer therapy using small molecule kinase inhibitors . Some of ATP- competitive and ATP non-competitive inhibitors have been developed and widely used in vitro, but this type of inhibitors lack selectivity and inhibits phosphorylation of all JNK substrates and may lead to cellular toxicity . In the future, more specification in the design of JNK inhibitors is needed .
Análisis Bioquímico
Biochemical Properties
JNK Inhibitor II, Negative Control, plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It inhibits JNK2 and JNK3 only at much higher concentrations compared to SP600125, with IC50 values of 18 µM and 24 µM, respectively . This compound is primarily used to ensure the specificity of JNK inhibition in experimental setups. By serving as a negative control, it helps researchers distinguish between specific and non-specific effects of JNK inhibition. The interactions of JNK Inhibitor II, Negative Control, with JNK2 and JNK3 are characterized by competitive inhibition, where the compound competes with ATP for binding to the active site of the kinases .
Cellular Effects
JNK Inhibitor II, Negative Control, influences various cellular processes by modulating the activity of JNK signaling pathways. Although it has a lower affinity for JNK isoforms, it can still impact cell function at higher concentrations. The compound affects cell signaling pathways, gene expression, and cellular metabolism by inhibiting the phosphorylation of c-Jun, a critical transcription factor regulated by JNK . This inhibition can lead to altered expression of genes involved in cell proliferation, differentiation, and apoptosis. Additionally, JNK Inhibitor II, Negative Control, has been shown to reduce the expression of inflammatory cytokines such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α) in certain cell types .
Molecular Mechanism
The molecular mechanism of action of JNK Inhibitor II, Negative Control, involves competitive inhibition of JNK2 and JNK3. The compound binds to the ATP-binding site of these kinases, preventing ATP from binding and thereby inhibiting their catalytic activity . This inhibition leads to a decrease in the phosphorylation of downstream targets, such as c-Jun, which in turn affects gene expression and cellular responses. The specificity of JNK Inhibitor II, Negative Control, for JNK2 and JNK3 is lower than that of SP600125, making it a valuable tool for distinguishing specific JNK-mediated effects from non-specific ones in experimental studies .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of JNK Inhibitor II, Negative Control, can change over time due to its stability and degradation properties. The compound is stable when stored at -20°C and protected from light, with stock solutions remaining stable for up to three months . Over extended periods, the inhibitory effects of JNK Inhibitor II, Negative Control, may diminish due to degradation, which can impact the consistency of experimental results. Long-term studies have shown that the compound can maintain its inhibitory activity for several weeks, but its efficacy may decrease over time .
Dosage Effects in Animal Models
The effects of JNK Inhibitor II, Negative Control, vary with different dosages in animal models. At lower doses, the compound exhibits minimal inhibitory activity against JNK isoforms, making it an effective negative control. At higher doses, it can inhibit JNK2 and JNK3, leading to observable physiological effects . In animal studies, high doses of JNK Inhibitor II, Negative Control, have been associated with reduced tumor growth and decreased expression of pro-inflammatory cytokines . Toxic or adverse effects at high doses have not been extensively reported, but caution is advised when interpreting results from high-dose experiments.
Metabolic Pathways
JNK Inhibitor II, Negative Control, is involved in metabolic pathways related to the regulation of JNK signaling. The compound interacts with enzymes and cofactors that modulate the activity of JNK2 and JNK3, influencing metabolic flux and metabolite levels . By inhibiting JNK activity, JNK Inhibitor II, Negative Control, can affect the expression of genes involved in metabolic processes, such as glycolysis and oxidative phosphorylation . This modulation of metabolic pathways can have downstream effects on cellular energy production and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of JNK Inhibitor II, Negative Control, within cells and tissues are influenced by its chemical properties. The compound is cell-permeable, allowing it to enter cells and interact with intracellular targets . Once inside the cell, JNK Inhibitor II, Negative Control, can be distributed to various cellular compartments, including the cytoplasm and nucleus. The compound’s distribution is facilitated by its interaction with transporters and binding proteins that help localize it to specific cellular regions . This localization is crucial for its inhibitory effects on JNK signaling pathways.
Subcellular Localization
JNK Inhibitor II, Negative Control, exhibits specific subcellular localization patterns that influence its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with JNK2 and JNK3 to inhibit their activity . Additionally, JNK Inhibitor II, Negative Control, can translocate to the nucleus, where it affects the phosphorylation of nuclear targets such as c-Jun . The subcellular localization of JNK Inhibitor II, Negative Control, is regulated by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
14-methyl-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9(16),10,12-heptaen-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O/c1-17-12-8-4-7-11-13(12)14(16-17)9-5-2-3-6-10(9)15(11)18/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZGYELAMAOARP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC3=C2C(=N1)C4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-[3-(2-amino-2-thioxoethyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetate](/img/structure/B161512.png)





![[(2R,3S,5S)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B161523.png)


![Ethyl 2-amino-6-{[(4-methylphenyl)sulfonyl]amino}hexanoate, chloride](/img/structure/B161538.png)



![(E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B161555.png)